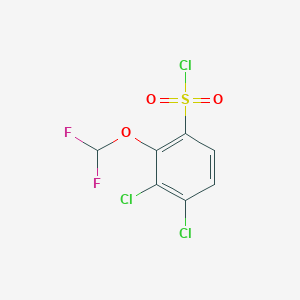

3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride

Description

3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride is a substituted benzenesulfonyl chloride derivative characterized by chlorine atoms at the 3- and 4-positions of the benzene ring, a difluoromethoxy group (-OCF₂) at the 2-position, and a sulfonyl chloride (-SO₂Cl) functional group. This compound is of significant interest in organic synthesis, particularly as an intermediate in pharmaceuticals and agrochemicals, due to its electrophilic sulfonyl chloride group, which facilitates nucleophilic substitution reactions. Its reactivity and stability are influenced by the electron-withdrawing effects of the chlorine and difluoromethoxy substituents .

Properties

IUPAC Name |

3,4-dichloro-2-(difluoromethoxy)benzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl3F2O3S/c8-3-1-2-4(16(10,13)14)6(5(3)9)15-7(11)12/h1-2,7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBFRUNNUBYDJMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1S(=O)(=O)Cl)OC(F)F)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl3F2O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Process Overview:

- Precursors: Aromatic compounds bearing the desired substituents, such as 3,4-dichlorophenol or 3,4-dichlorobenzene derivatives, are used as starting materials.

- Chlorosulfonic Acid Reaction: The aromatic precursor reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions.

- Reaction Conditions: Typically, the reaction is performed in an inert solvent (e.g., chlorinated hydrocarbons like chlorobenzene or dichloroethane) at elevated temperatures (~140°C to 160°C) with stirring.

- Outcome: The sulfonic acid intermediate forms, which is then converted into the sulfonyl chloride by refluxing with thionyl chloride or phosphorus pentachloride.

Research Findings:

- The process minimizes byproduct formation by controlling the temperature and reagent ratios.

- Use of chlorosulfonic acid in excess ensures complete sulfonation.

- Post-reaction, the mixture is poured into ice water to precipitate the sulfonyl chloride, which is then purified via distillation or recrystallization.

Chlorination of Sulfonic Acids

A pivotal step involves transforming sulfonic acids into sulfonyl chlorides using chlorinating agents such as thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅).

Reaction Parameters:

| Parameter | Typical Range | Notes |

|---|---|---|

| Reflux temperature | 70°C – 100°C | Ensures complete conversion |

| Reagent excess | 1.2 – 2 equivalents | Drives the reaction to completion |

| Reaction time | 2 – 6 hours | Depends on substrate reactivity |

Research Insights:

- Thionyl chloride is preferred for its ease of removal of byproducts (SO₂ and HCl gases).

- The reaction is sensitive to moisture; anhydrous conditions are essential.

- The process yields high purity sulfonyl chlorides suitable for subsequent reactions.

Alternative Synthesis via Chlorosulfonylation of Precursors

Chlorosulfonylation involves directly introducing the sulfonyl chloride group onto aromatic rings via electrophilic substitution.

Methodology:

- In situ chlorosulfonylation: Aromatic compounds are reacted with chlorosulfonic acid in the presence of catalysts or under specific temperature regimes.

- Advantages: This method can be optimized for large-scale production, reducing steps and improving yield.

Research Data:

- Studies report yields exceeding 85% when optimized, with reaction temperatures maintained around 150°C.

- Side reactions, such as sulfone formation, are minimized by controlling reaction time and reagent ratios.

The introduction of the difluoromethoxy group (–O–CF₂–) onto aromatic rings is typically achieved via nucleophilic substitution or via diazotization followed by substitution.

Key Steps:

- Synthesis of Difluoromethoxy Precursors: Reacting chlorodifluoromethane derivatives with phenols or aromatic compounds under basic conditions.

- Substitution onto Aromatic Rings: Using nucleophilic aromatic substitution with activated phenols or via coupling reactions.

Research Findings:

- The difluoromethoxy group is introduced with high regioselectivity using specialized reagents such as difluoromethylating agents.

- Reaction conditions often involve polar aprotic solvents like acetonitrile or dimethylformamide at elevated temperatures (~80°C to 120°C).

Summary of Preparation Pathway

| Step | Description | Reagents | Conditions | Yield/Notes |

|---|---|---|---|---|

| 1 | Chlorosulfonation of aromatic precursor | Chlorosulfonic acid | 140°C–160°C, inert solvent | High yield, regioselective |

| 2 | Conversion to sulfonyl chloride | Thionyl chloride | Reflux, anhydrous | Purity > 95% |

| 3 | Introduction of difluoromethoxy group | Difluoromethylating agents | 80°C–120°C, polar aprotic solvent | Regioselective, high yield |

Notes on Industrial and Laboratory Scale Synthesis

- Industrial scale: Continuous flow reactors are employed to improve safety, control, and yield, especially during chlorosulfonation and chlorination steps.

- Laboratory scale: Batch reactions with strict moisture control and temperature regulation are standard.

Data Table: Summary of Key Parameters

| Method | Reagents | Temperature | Reaction Time | Yield | Remarks |

|---|---|---|---|---|---|

| Chlorosulfonation | Chlorosulfonic acid | 140–160°C | 3–6 hours | 80–90% | Regioselective |

| Sulfonyl chloride formation | Thionyl chloride | Reflux (~70°C–100°C) | 2–4 hours | >95% | Anhydrous conditions |

| Difluoromethoxy introduction | Difluoromethylating agents | 80°C–120°C | 4–8 hours | High | Regioselective |

Biological Activity

3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride is a chemical compound with significant biological activity, particularly in the fields of medicinal chemistry and biochemistry. Its structure allows for interactions with various biological targets, making it a candidate for pharmacological studies. This article reviews the biological activities associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a sulfonyl chloride functional group that enhances its reactivity. The presence of chlorine and difluoromethoxy substituents contributes to its electrophilic characteristics, which are crucial for its interactions with biological macromolecules.

The biological activity of 3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride primarily arises from its ability to act as an electrophile. It can form covalent bonds with nucleophilic sites on proteins, enzymes, and other biomolecules. This interaction can modulate the activity of these targets, potentially leading to therapeutic effects or inhibition of pathological processes .

Antimicrobial Activity

Research has indicated that compounds similar to 3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride exhibit antimicrobial properties. For instance, studies have explored its efficacy against various bacterial strains and fungi, highlighting its potential as an antimicrobial agent.

Anticancer Properties

The compound has also been investigated for its anticancer activities. In vitro studies have shown that it can inhibit cell proliferation in several cancer cell lines. For example, derivatives of similar compounds have demonstrated significant cytotoxic effects against leukemia and colon cancer cells .

Enzyme Inhibition

As a biochemical probe, this compound has been studied for its ability to inhibit specific enzymes involved in cancer progression and other diseases. Its mechanism often involves the inhibition of kinases and proteases that play pivotal roles in cell signaling pathways related to tumor growth .

Case Studies

| Study | Findings | Relevance |

|---|---|---|

| Study on enzyme inhibition (2020) | Demonstrated that 3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride effectively inhibited specific kinases involved in cancer cell signaling. | Supports its potential use in targeted cancer therapies. |

| Antimicrobial efficacy study (2021) | Showed significant antibacterial activity against resistant strains of bacteria. | Highlights its potential role in addressing antibiotic resistance. |

| Cytotoxicity assessment (2022) | Found IC50 values indicating potent cytotoxic effects against various cancer cell lines. | Suggests potential as a lead compound for anticancer drug development. |

Toxicological Profile

While the biological activities are promising, the toxicological profile must also be considered. The compound has been classified as causing severe skin burns and eye damage upon contact . Safety assessments are crucial for any therapeutic applications.

Scientific Research Applications

Chemical Properties and Structure

- Molecular Formula : C7H3Cl3F2O3S

- Molecular Weight : 311.52 g/mol

The compound features a sulfonyl chloride group, which is highly reactive and allows for diverse chemical transformations. Its unique structure, incorporating both chlorine and difluoromethoxy groups, enhances its electrophilic character, making it suitable for various synthetic applications.

Organic Synthesis

3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride serves as a valuable reagent in organic synthesis. Its primary applications include:

- Preparation of Sulfonamide Derivatives : It is used to synthesize sulfonamides, which are important in medicinal chemistry due to their biological activities.

- Synthesis of Sulfonate Esters : The compound facilitates the formation of sulfonate esters, which are crucial intermediates in organic reactions.

| Application | Description |

|---|---|

| Sulfonamide Synthesis | Used to create various sulfonamide compounds. |

| Sulfonate Ester Formation | Acts as a precursor for sulfonate esters. |

Biological Applications

The compound's reactivity allows it to modify biomolecules, leading to significant insights into biological systems:

- Biomolecule Modification : It can be employed to study the structure and function of proteins and nucleic acids.

- Pharmaceutical Development : Investigated as an intermediate in the synthesis of active pharmaceutical ingredients (APIs), particularly for drugs targeting sodium channel-mediated diseases.

Case Study: Sodium Channel Modulation

Research has highlighted the potential of sulfonamide derivatives in treating sodium channel-related disorders such as epilepsy. The compound's ability to inhibit specific sodium channels suggests its utility in developing therapeutic agents for these conditions .

Industrial Applications

In industrial settings, 3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride is utilized for:

- Production of Specialty Chemicals : It plays a role in synthesizing various specialty chemicals used in different industries.

- Material Science : Its properties make it suitable for developing advanced materials with specific functionalities.

Comparison with Similar Compounds

2,4-Dichloro-3-(difluoromethoxy)benzenesulfonyl Chloride

- Molecular Formula : C₇H₃Cl₃F₂O₃S

- Molecular Weight : 311.52 g/mol

- Key Differences: The chlorine substituents are at the 2- and 4-positions (vs. 3- and 4- in the target compound), and the difluoromethoxy group is at the 3-position.

4-(2,2-Dichloro-1,1-difluoroethoxy)benzenesulfonyl Chloride

- Molecular Formula : C₈H₅O₃F₂SCl₃

- Molecular Weight : 325.54 g/mol

- Key Differences: A dichloro-difluoroethoxy group (-OCH(CF₂Cl)₂) replaces the difluoromethoxy group.

3,5-Dichloro-2-hydroxybenzenesulfonyl Chloride

- Molecular Formula : C₆H₃Cl₂O₃S

- Molecular Weight : 249.07 g/mol

- Key Differences: A hydroxyl (-OH) group at the 2-position introduces hydrogen-bonding capacity and acidity (pKa ~8–10), which may reduce stability in aqueous environments compared to the non-hydroxylated target compound .

Reactivity in Solvolysis and Hydrolysis

Solvolysis Kinetics

- Target Compound : Predicted to follow an Sₙ2 mechanism in fluoroalcohol-containing solvents, with sensitivity to solvent nucleophilicity (solvent parameter m ≈ 0.6) and ionizing power (l ≈ 0.3), similar to benzenesulfonyl chloride derivatives .

- Comparison with p-Nitrobenzenesulfonyl Chloride : The nitro group in the para position increases reactivity (m ≈ 0.8, l ≈ 0.5) due to stronger electron withdrawal, leading to faster solvolysis than the target compound .

- Hydrolysis Requirements :

Toxicity and Hazards

- Target Compound : Expected to exhibit acute oral toxicity (H302), skin corrosion (H314), and eye damage (H318) based on structural similarity to benzenesulfonyl chloride .

Q & A

Q. What are the recommended synthetic routes for 3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride, and how do reaction conditions influence yield?

The compound can be synthesized via sulfonation of substituted benzene derivatives followed by chlorination. Key steps include:

- Sulfonation : Use fuming sulfuric acid under controlled temperature (0–5°C) to introduce the sulfonic acid group. Excess chlorination (e.g., PCl₅ or SOCl₂) converts the sulfonic acid to sulfonyl chloride .

- Substituent introduction : Electrophilic substitution (e.g., chlorination and difluoromethoxy group addition) requires precise stoichiometry to avoid over-halogenation. Solvent choice (e.g., dichloromethane vs. THF) impacts reaction efficiency due to polarity effects on intermediate stability .

Methodological Tip : Monitor reaction progress via TLC or HPLC, using quenching in ice-cold water to isolate intermediates.

Q. How should researchers handle and store this compound to ensure stability?

- Handling : Use chemical-resistant gloves (nitrile or neoprene), safety goggles, and fume hoods to prevent exposure to vapors. Avoid contact with moisture, which can hydrolyze the sulfonyl chloride group .

- Storage : Store in airtight, light-resistant containers under inert gas (argon or nitrogen) at –20°C. Decomposition products include SOₓ and halides, detectable via FTIR or GC-MS .

Q. What purification techniques are effective for isolating 3,4-Dichloro-2-(difluoromethoxy)benzenesulfonyl chloride?

- Recrystallization : Use non-polar solvents (hexane/ethyl acetate mixtures) at low temperatures.

- Column Chromatography : Silica gel with gradient elution (0–5% ethyl acetate in hexane) resolves sulfonyl chloride derivatives from unreacted starting materials .

Advanced Research Questions

Q. How do solvent effects and temperature influence the reactivity of this compound in nucleophilic substitutions?

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution rates by stabilizing transition states. For example, solvolysis in fluoroalcohol-containing solvents shows rate acceleration due to hydrogen-bonding interactions .

- Temperature : Elevated temperatures (>50°C) risk decomposition (e.g., release of HCl and SO₂). Kinetic studies in acetonitrile at 25–40°C reveal an activation energy of ~65 kJ/mol for aminolysis reactions .

Q. What analytical methods are suitable for resolving contradictions in reaction product composition?

- Contradiction Example : Discrepancies in reported yields for sulfonamide formation may arise from competing hydrolysis.

- Resolution Tools :

- NMR Spectroscopy : ¹⁹F and ³⁵Cl NMR distinguish between sulfonamide and hydrolyzed sulfonic acid products.

- Mass Spectrometry : High-resolution MS (HRMS) identifies byproducts like 3,4-dichloro-2-(difluoromethoxy)benzenesulfonic acid (m/z calc. 305.94) .

Q. How can computational chemistry predict the compound’s reactivity in novel reactions?

Q. What safety protocols mitigate risks during large-scale synthesis?

- Ventilation : Use explosion-proof equipment and static-dissipative tools to prevent ignition of volatile organic byproducts.

- Waste Management : Neutralize residual sulfonyl chloride with aqueous NaHCO₃ before disposal. Documented incidents of skin corrosion (pH < 2) highlight the need for immediate decontamination .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.